Urotensin II-alpha
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Overview
Description
Urotensin II-alpha is a cyclic peptide that was initially isolated from the urophysis of the goby fish (Gillichthys mirabilis). It is known for being one of the most potent vasoconstrictors, even more potent than endothelin-1 . This compound binds to the urotensin receptor, a G protein-coupled receptor, and plays significant roles in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urotensin II-alpha can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the characteristic cyclic structure of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds in this compound can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters and carbodiimides are often used for substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with various functional groups.
Scientific Research Applications
Urotensin II-alpha has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in various physiological processes, including vasoconstriction, cardiovascular regulation, and neurohormonal activity.
Medicine: Explored as a potential therapeutic target for conditions such as hypertension, heart failure, and kidney disease.
Mechanism of Action
Urotensin II-alpha exerts its effects by binding to the urotensin receptor, which is a G protein-coupled receptor. This interaction activates the Gαq11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 increases intracellular calcium levels, while DAG activates protein kinase C (PKC). These signaling events result in various cellular responses, including vasoconstriction and modulation of neurotransmitter release .
Comparison with Similar Compounds
Endothelin-1: Another potent vasoconstrictor peptide with similar physiological effects.
Somatostatin: Shares structural similarities with Urotensin II-alpha and has overlapping biological activities.
Angiotensin II: A peptide hormone that also regulates blood pressure and fluid balance.
Uniqueness of this compound: this compound is unique due to its exceptionally high potency as a vasoconstrictor and its broad range of physiological and pathological roles. Unlike other similar peptides, this compound has a conserved cyclic structure that is crucial for its biological activity .
Properties
CAS No. |
9047-55-6 |
---|---|
Molecular Formula |
C62H84N14O17S2 |
Molecular Weight |
1361.5 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1 |
InChI Key |
YNQKMDDGZLLKHF-SYGGZGJOSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N |
sequence |
AGXADCFWKYCV |
Synonyms |
urotensin II urotensin II-alpha urotensin II-gamma |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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